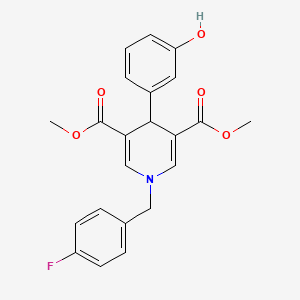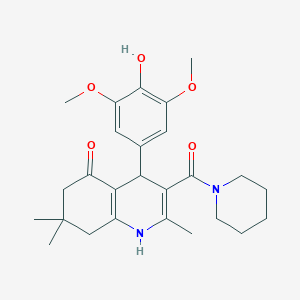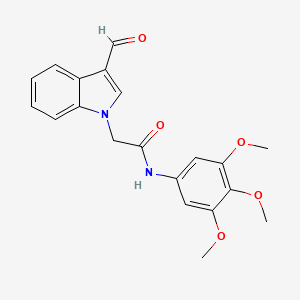![molecular formula C22H21FN4 B11210108 N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210108.png)
N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .
- It consists of two fused pyrimidine rings, resulting in four possible structural isomers.
- The compound’s chemical structure includes a 7H-pyrrolo[2,3-d]pyrimidine core with N,N-diethyl, 4-fluorophenyl, and 5-phenyl substituents.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the construction of the pyrimido[2,3-d]pyrimidine core followed by functionalization of the substituents.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Common reactions include cyclization, substitution, and reduction.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically employ organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: The compound may exhibit biological activity, but specific applications require further investigation.
Medicine: It serves as a precursor or intermediate in drug synthesis.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of N,N-diethyl, 4-fluorophenyl, and 5-phenyl substituents distinguishes it from other pyrimido[2,3-d]pyrimidines.
Similar Compounds: While I don’t have a specific list, related compounds include other pyrimido[2,3-d]pyrimidines and structurally similar heterocycles.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H21FN4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N-diethyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21FN4/c1-3-26(4-2)21-20-19(16-8-6-5-7-9-16)14-27(22(20)25-15-24-21)18-12-10-17(23)11-13-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
JXJPPZYFBULULT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11210032.png)
![N-(4-chlorobenzyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11210046.png)
![methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210051.png)

![2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11210063.png)



![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B11210090.png)

![3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid](/img/structure/B11210098.png)
![Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11210101.png)
![7-(4-bromophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210115.png)
![6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210125.png)
